methyl 2-[(chloromethyl)sulfanyl]pyrimidine-4-carboxylate
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Overview
Description
methyl 2-[(chloromethyl)sulfanyl]pyrimidine-4-carboxylate is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((chloromethyl)thio)pyrimidine-4-carboxylate typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with chloromethyl methyl sulfide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(chloromethyl)sulfanyl]pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation Reactions: The thioether group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield the corresponding dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydride.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in solvents like ethanol or methanol.
Major Products Formed
Substitution: Formation of various substituted pyrimidine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
methyl 2-[(chloromethyl)sulfanyl]pyrimidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and antiviral agents.
Pharmaceuticals: It is used in the synthesis of potential drug candidates for the treatment of various diseases.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 2-((chloromethyl)thio)pyrimidine-4-carboxylate is not well-documented. pyrimidine derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors. For example, some pyrimidine derivatives inhibit the activity of cyclin-dependent kinases (CDKs) or other enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylthiopyrimidine: Used in the synthesis of kinase inhibitors and other bioactive molecules.
Methyl 2-chloropyrimidine-4-carboxylate: An intermediate in pharmaceutical synthesis.
Uniqueness
methyl 2-[(chloromethyl)sulfanyl]pyrimidine-4-carboxylate is unique due to the presence of both chloromethyl and thioether groups, which provide versatility in chemical modifications and potential biological activities .
Properties
IUPAC Name |
methyl 2-(chloromethylsulfanyl)pyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2S/c1-12-6(11)5-2-3-9-7(10-5)13-4-8/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBCXSHDIBVTFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1)SCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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